N-(2,6-Dimethylphenyl)benzamidine
Description
N-(2,6-Dimethylphenyl)benzamidine is a benzamidine derivative characterized by a central amidine group (-C(=NH)-NH-) attached to a benzene ring and substituted with two methyl groups at the 2- and 6-positions of the phenyl ring. Benzamidines are known for their strong basicity and ability to act as ligands in coordination chemistry or intermediates in pharmaceutical synthesis .
Properties
Molecular Formula |
C15H16N2 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N'-(2,6-dimethylphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C15H16N2/c1-11-7-6-8-12(2)14(11)17-15(16)13-9-4-3-5-10-13/h3-10H,1-2H3,(H2,16,17) |
InChI Key |
AASIRBFPUPZJOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C(C2=CC=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Benzoyl-N,N′-bis(2,6-dimethylphenyl)-benzamidine (Compound 2c)
Structural Differences :
- Contains two 2,6-dimethylphenyl groups and a benzoyl substituent.
- Molecular formula: C₃₀H₂₈N₂O vs. the simpler N-(2,6-dimethylphenyl)benzamidine (assumed formula: C₁₅H₁₆N₂).
(2S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide
Structural Differences :
- Replaces the amidine group with a piperidine-carboxamide moiety.
- Molecular formula: C₁₄H₂₀N₂O vs. benzamidine derivatives.
N-(2,6-Diisopropylphenyl)-N'-(4-fluorophenyl)benzamidine
Structural Differences :
Methyl N-(2,6-Dimethylphenyl)-N-(methoxyacetyl)-DL-alanine (Metalaxyl)
Structural Differences :
- Alanine derivative with methoxyacetyl and methylphenyl groups.
- Molecular formula: C₁₅H₂₁NO₄ vs. amidine-based structures .
Comparative Data Table
Key Findings and Trends
Steric and Electronic Effects : Bulky substituents (e.g., isopropyl in ) reduce solubility but enhance metabolic stability, while electron-withdrawing groups (e.g., fluorine) modify reactivity .
Synthesis Efficiency : Amidines like Compound 2c achieve higher yields (84%) compared to chiral carboxamides (59%), reflecting differing reaction mechanisms .
Biological Relevance : The 2,6-dimethylphenyl group is a common motif in bioactive compounds, from anesthetics () to pesticides (), underscoring its versatility .
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